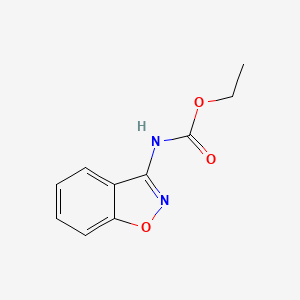
Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester (9CI) is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . This compound is part of the carbamic acid ester family, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester typically involves the reaction of 1,2-benzisoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:
- Dissolve 1,2-benzisoxazole in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzisoxazole ring.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted benzisoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 1,2-benzisothiazol-3-yl-, ethyl ester: Similar structure but contains a sulfur atom instead of an oxygen atom.
Carbamic acid, [2-(1H-imidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester: Contains an imidazole ring instead of a benzisoxazole ring.
Uniqueness
Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester is unique due to its benzisoxazole ring, which imparts specific chemical and biological properties. The presence of the ester group allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl N-(1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)11-9-7-5-3-4-6-8(7)15-12-9/h3-6H,2H2,1H3,(H,11,12,13) |
InChI Key |
JOUBRVWFGMUVGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B12222009.png)
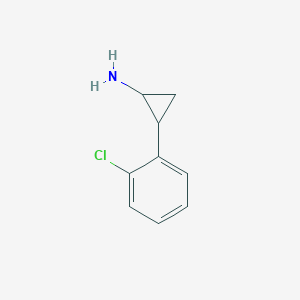

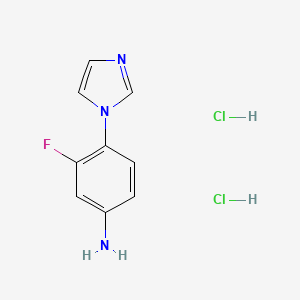
![Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B12222039.png)
![2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12222041.png)
![5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B12222044.png)

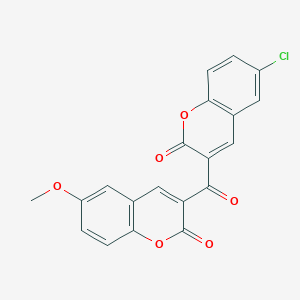

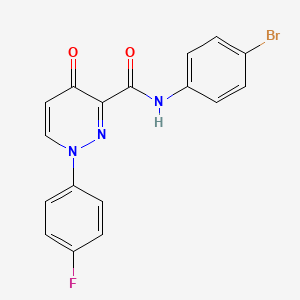
![1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12222071.png)
![3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12222074.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12222077.png)
